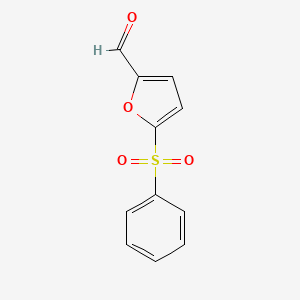

2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

Description

Significance of the Furan (B31954) Ring System as a Synthetic Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. rsc.orgresearchgate.net Its unique reactivity allows it to participate in a wide range of chemical transformations. While possessing aromatic character, the resonance energy of furan is considerably less than that of benzene (B151609), enabling it to undergo dearomatization reactions under relatively mild conditions. rsc.org This property makes it a valuable precursor for various open-chain and cyclic compounds. nist.gov

Furan and its derivatives can act as dienes in Diels-Alder reactions, providing access to complex polycyclic systems. researchgate.netresearchgate.net Furthermore, the furan ring can be found in numerous natural products and biologically active compounds, highlighting its importance as a privileged structure in medicinal chemistry. nist.gov The ability to functionalize the furan ring at various positions further enhances its utility as a synthetic scaffold. researchgate.net

Importance of the Aldehyde Functional Group in Furan-Based Reactions

The presence of an aldehyde group on the furan ring, as seen in furfural (B47365) and its derivatives, introduces a key reactive site for a multitude of organic transformations. google.com The aldehyde group is highly susceptible to nucleophilic attack and can participate in a variety of condensation reactions, such as the Wittig reaction, Knoevenagel condensation, and aldol (B89426) condensation, to form carbon-carbon bonds and extend the molecular framework. google.com

Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other important functional groups. The reactivity of the furan-2-carboxaldehyde moiety is well-documented, serving as a starting material for the synthesis of pharmaceuticals, polymers, and other specialty chemicals. google.com

Role of the Sulfonyl Group in Directing and Activating Organic Transformations

The phenylsulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule to which it is attached. nist.gov When bonded to an aromatic ring, the sulfonyl group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. nist.gov

The sulfonyl group can stabilize adjacent negative charges, making protons on adjacent carbons more acidic. This property is often exploited in the formation of carbanions, which can then react with various electrophiles. nist.gov In the context of the furan ring, a phenylsulfonyl group at the 5-position is expected to withdraw electron density from the ring, influencing its aromaticity and the reactivity of other substituents.

Contextualization of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- within Contemporary Furan Chemistry Research

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is a molecule that combines the key features of a furan scaffold, an aldehyde functional group, and a phenylsulfonyl activating group. While specific research on this exact compound is not extensive, its structure suggests significant potential in organic synthesis. The interplay between the electron-donating character of the furan oxygen and the strong electron-withdrawing nature of both the aldehyde and the phenylsulfonyl group creates a unique electronic environment within the molecule.

The aldehyde at the 2-position provides a handle for various synthetic elaborations, while the phenylsulfonyl group at the 5-position activates the furan ring for nucleophilic attack. This dual functionality makes 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- an interesting substrate for the synthesis of complex, highly functionalized furan derivatives. Plausible synthetic routes to this compound could involve the Meerwein arylation of 2-furancarboxaldehyde with a diazonium salt derived from benzenesulfonic acid, or a nucleophilic aromatic substitution reaction on a 5-halo-2-furancarboxaldehyde with a phenylsulfinate salt. researchgate.netnih.gov

Detailed Research Findings

Due to the limited availability of direct experimental data for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, the following tables provide predicted physicochemical properties and representative spectroscopic data based on the analysis of similar compounds.

Physicochemical Properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- (Data sourced from PubChem predictions and may not be experimentally verified) globalresearchonline.net

| Property | Value |

| Molecular Formula | C₁₁H₈O₄S |

| Molecular Weight | 236.25 g/mol |

| Monoisotopic Mass | 236.01433 Da |

| Predicted XLogP3 | 1.9 |

| Predicted Hydrogen Bond Donor Count | 0 |

| Predicted Hydrogen Bond Acceptor Count | 4 |

| Predicted Rotatable Bond Count | 3 |

Representative Spectroscopic Data for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- (Expected values based on analysis of similar furan and sulfonyl-containing compounds)

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, CHO), δ 7.9-8.1 (m, 2H, Ar-H), δ 7.5-7.7 (m, 3H, Ar-H), δ 7.3-7.4 (d, 1H, Furan-H), δ 7.1-7.2 (d, 1H, Furan-H) |

| ¹³C NMR (CDCl₃) | δ ~178 (CHO), δ ~155 (C-O), δ ~145 (C-SO₂), δ ~140 (Ar-C), δ ~134 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~125 (Furan-CH), δ ~118 (Furan-CH) |

| IR (KBr) | ν ~3100-3000 cm⁻¹ (Ar-H stretch), ν ~1680 cm⁻¹ (C=O stretch), ν ~1580, 1480 cm⁻¹ (C=C stretch), ν ~1320, 1150 cm⁻¹ (S=O stretch) |

Structure

3D Structure

Properties

CAS No. |

39689-09-3 |

|---|---|

Molecular Formula |

C11H8O4S |

Molecular Weight |

236.25 g/mol |

IUPAC Name |

5-(benzenesulfonyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H8O4S/c12-8-9-6-7-11(15-9)16(13,14)10-4-2-1-3-5-10/h1-8H |

InChI Key |

TWAKVDWCYBSJDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furancarboxaldehyde, 5 Phenylsulfonyl

Strategies Employing Halogenated Furan (B31954) Precursors

Halogenated furan derivatives, such as 5-bromo-2-furaldehyde (B32451) or 5-chloro-2-furaldehyde, serve as versatile starting materials for the introduction of the phenylsulfonyl group at the 5-position of the furan ring. These strategies include palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and Meerwein arylation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a halogenated furan and a boronic acid derivative. The reaction of a 5-halofuran-2-carbaldehyde, such as 5-chlorofuran-2-carbaldehyde, with phenylboronic acid in the presence of a palladium catalyst can yield 5-phenyl-2-furaldehyde (B76939). researchgate.net While this directly forms a phenyl group rather than a phenylsulfonyl group, it is a critical step in a potential two-step synthesis of the target molecule. The resulting 5-phenyl-2-furaldehyde could then be subjected to sulfonation.

A typical Suzuki-Miyaura coupling involves a palladium catalyst, a base, and a suitable solvent. For instance, the coupling of 5-chlorofuran-2-carbaldehyde with phenylboronic acid has been reported to proceed with high yield using a specific phosphine (B1218219) ligand. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-furaldehydes

| Halogenated Furan | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | PAP ligand | >99 | researchgate.net |

| 5-Iodofuran-2-carbaldehyde | Phenylboronic acid | Membrane-installed microchannel device | 99 | researchgate.net |

Another effective palladium-catalyzed cross-coupling strategy involves the use of organozinc reagents. These reactions offer an alternative to boronic acids and can be particularly useful for substrates that are incompatible with the conditions of Suzuki-Miyaura coupling. The synthesis of 5-substituted-2-furaldehydes has been successfully achieved through the palladium-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. researchgate.net This approach allows for the introduction of a wide range of substituents onto the furan ring under mild conditions. researchgate.net

For the synthesis of the target compound, a phenylsulfonyl-containing organozinc reagent could theoretically be coupled with a 5-halo-2-furancarboxaldehyde. Alternatively, a more common approach involves the coupling of bromobenzene (B47551) with an organozinc derivative of furan-2-carbaldehyde. For example, 5-phenyl-2-furaldehyde has been prepared from bromobenzene and organozinc reagents derived from furan in the presence of a palladium catalyst. researchgate.net

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, influencing catalyst stability, activity, and selectivity. Various phosphine-based ligands have been explored to optimize these transformations. For instance, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is a competent catalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.net The use of specialized ligands such as 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (PAP ligand) has been shown to be highly effective in the Suzuki coupling of 5-chlorofuran-2-carbaldehyde with phenylboronic acid, leading to near-quantitative yields of 5-phenyl-2-furaldehyde. researchgate.net The development of novel ligand systems continues to enhance the scope and efficiency of these coupling reactions.

Nucleophilic Substitution Reactions with Benzenesulfinate (B1229208) Anions

Nucleophilic aromatic substitution (SNA_r) presents a direct route to introduce the phenylsulfonyl group onto the furan ring. This method involves the reaction of a halogenated furan precursor with a benzenesulfinate salt, such as sodium benzenesulfinate. The reaction is predicated on the displacement of the halide by the benzenesulfinate anion.

While detailed research findings on the direct synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- via this method are not extensively published in peer-reviewed literature, commercial chemical suppliers list 5-phenylsulfonyl-2-furaldehyde as a product that can be synthesized from 5-bromo-2-furaldehyde. sigmaaldrich.com This suggests that the nucleophilic substitution of the bromine atom by a benzenesulfinate anion is a viable synthetic transformation. The reaction would likely proceed by heating the 5-bromo-2-furaldehyde with a benzenesulfinate salt in a suitable polar aprotic solvent. The electron-withdrawing nature of the aldehyde group at the 2-position of the furan ring would facilitate the nucleophilic attack at the 5-position.

Table 2: Plausible Nucleophilic Substitution for the Synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

| Halogenated Furan Precursor | Nucleophile | Expected Product |

| 5-Bromo-2-furaldehyde | Sodium benzenesulfinate | 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- |

Meerwein Arylation Method with Diazonium Salts

The Meerwein arylation offers a radical-based approach to the arylation of furan derivatives. This reaction involves the copper-catalyzed reaction of a diazonium salt with an activated alkene, in this case, the furan ring. For the synthesis of 5-aryl-2-furaldehydes, an aniline (B41778) derivative is first converted to its corresponding diazonium salt, which then reacts with furfural (B47365) in the presence of a copper catalyst. researchgate.net

To synthesize the target compound, 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, one could envision a multi-step process starting with the Meerwein arylation of furfural with a diazonium salt derived from an aniline bearing a protected sulfonyl group, or a group that can be later converted to a sulfonyl group. A more direct, albeit potentially challenging, approach would involve the use of a diazonium salt of an aminobenzenesulfonic acid or its derivative. A study details a method for the synthesis of various 5-(substituted phenyl)-2-furfuraldehydes via the Meerwein arylation reaction of diazonium chloride salts of substituted anilines with furfuraldehyde. researchgate.net

The reaction conditions for Meerwein arylation typically involve the slow addition of the diazonium salt solution to a mixture of furfural and a copper salt in a suitable solvent, often at reduced temperatures to control the reaction rate and minimize side reactions. researchgate.net

Functionalization Approaches for Furan-2-carbaldehyde Derivatives

The functionalization of pre-existing furan rings, particularly furan-2-carbaldehyde (furfural), is a primary strategy for synthesizing its derivatives. These approaches involve introducing the necessary phenyl and sulfonyl groups onto the furan scaffold.

Direct Arylation and Subsequent Introduction of the Sulfonyl Moiety

One logical approach to the synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- involves a two-step process: the introduction of a phenyl group at the 5-position of the furan ring, followed by the addition of the sulfonyl group.

The initial step, the synthesis of 5-phenyl-2-furaldehyde, can be achieved through methods like the Meerwein arylation. This reaction involves treating a diazonium salt, generated from a substituted aniline, with furfuraldehyde. researchgate.net For instance, the reaction of a substituted aniline diazonium chloride salt with furfural in the presence of a copper catalyst yields the corresponding 5-(substituted phenyl)-2-furfuraldehyde. researchgate.net

Following the successful arylation to obtain 5-phenyl-2-furaldehyde, the next conceptual step would be the introduction of the sulfonyl group. However, direct sulfonation of the furan ring at the desired position in a molecule that already contains a phenyl group presents significant challenges regarding regioselectivity and the stability of the furan ring under harsh acidic conditions typically used for sulfonation. allaboutchemistry.net Furan itself can be sulfonated using milder agents like a sulfur trioxide-pyridine complex to yield 2,5-disubstituted products. pharmaguideline.com A more viable and common strategy for introducing a sulfonyl group is the oxidation of a corresponding thioether. This would involve the synthesis of 5-(phenylthio)-2-furancarboxaldehyde and its subsequent oxidation to the target sulfone.

Vilsmeier-Haack Formylation of Phenyl-Substituted Furans

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com This electrophilic reagent then attacks the electron-rich ring. chemistrysteps.com

This method is highly effective for furan, which is more reactive than thiophene (B33073) and pyrrole (B145914) in this reaction. jk-sci.com The formylation of unsubstituted furan using DMF and POCl₃ can produce furan-2-carboxaldehyde in nearly quantitative yields. researchgate.netmdpi.com

In the context of synthesizing 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, this pathway would hypothetically involve the formylation of a 2-(phenylsulfonyl)furan precursor. However, the Vilsmeier-Haack reaction is most effective on electron-rich substrates. wikipedia.org The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution. This deactivation makes the introduction of a formyl group via the Vilsmeier-Haack reaction on a 2-(phenylsulfonyl)furan substrate challenging and generally not a preferred synthetic route.

| Reaction | Description | Substrates | Reagents | Key Feature |

| Vilsmeier-Haack Formylation | An electrophilic aromatic substitution that introduces a formyl (-CHO) group onto an aromatic ring. organic-chemistry.orgchemistrysteps.com | Electron-rich aromatic or heteroaromatic compounds (e.g., furan, aniline, phenol). wikipedia.orgjk-sci.com | DMF, POCl₃ (or other acid chlorides), followed by aqueous workup. jk-sci.com | Forms an iminium salt (Vilsmeier reagent) as the active electrophile. wikipedia.orgchemistrysteps.com |

Oxidative Strategies for Furan-Based Substrates

Oxidation plays a crucial role in the synthesis of sulfonyl compounds from their thioether precursors. This strategy is particularly attractive for preparing furan sulfones due to its efficiency and the availability of mild oxidation conditions that preserve the sensitive furan ring. nih.govresearchgate.net

A common and effective method for oxidizing thioethers to sulfones involves using an excess of hydrogen peroxide in acetic acid at room temperature. nih.govresearchgate.net This system is simple and highly efficient for converting furanone thioethers into the corresponding sulfones. nih.gov The sulfonyl group, once formed, is a versatile functional group used in the synthesis of various biologically active substances. nih.gov

The oxidation of the furan ring itself can also be a key transformation. Depending on the oxidant and reaction conditions, furan derivatives can be converted to various products, including maleic acid, alkoxy-dihydrofurans, and furanones. researchgate.net For instance, using oxidants like N-bromosuccinimide or singlet oxygen can lead to reactive intermediates that are useful for cross-linking with biomolecules like nucleic acids and proteins. nih.govresearchgate.netrsc.org However, for the synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, the most relevant oxidative strategy is the selective oxidation of a 5-(phenylthio)furan precursor.

| Oxidant System | Substrate Type | Product | Significance |

| Hydrogen Peroxide / Acetic Acid | Furanone Thioethers | Furanone Sulfones | Simple, efficient, and high-yielding method for sulfone synthesis. nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | Furan-modified oligonucleotides | Reactive ketoaldehydes | Allows for selective activation and covalent cross-linking applications. nih.govresearchgate.net |

| Singlet Oxygen | Furan-modified probes | Reactive intermediates | Biocompatible activation method for cross-linking studies. researchgate.netrsc.org |

| Vanadium-based catalysts / O₂ | Furan and its homologs | Maleic acid | Industrial process for bulk chemical synthesis, involves ring opening. researchgate.net |

Generation from Precursors using Sodium-mediated Reactions

Sodium-mediated reactions are integral to several synthetic pathways for furan derivatives. The use of sodium bases, such as sodium methoxide (B1231860) (NaOMe) or sodium hexamethyldisilazide (NaHMDS), can facilitate key bond-forming steps. orgsyn.orgnih.gov

For example, in the synthesis of 2-methyl-4-[(phenylsulfonyl)methyl]furan, a methanolic solution of sodium methoxide is added to a mixture of 2,3-dibromo-1-(phenylsulfonyl)-1-propene and 2,4-pentanedione. orgsyn.org This base-mediated reaction is crucial for the furan ring formation. Similarly, sodium bases like NaHMDS have been found to be highly effective in cascade reactions that produce functionalized furans from propargyl alcohols. nih.gov While other bases like sodium hydride (NaH) were less suitable, NaHMDS played a critical role in the reaction sequence. nih.gov These examples highlight the importance of sodium-mediated steps in constructing the furan core with desired substituents.

Sulfone-Based Synthetic Pathways for Furan Derivatives

An alternative strategy involves constructing the furan ring from acyclic precursors that already contain the sulfone moiety. This approach ensures the presence of the sulfonyl group in the final product from the outset.

Applications of 2,3-Dibromo-1-phenylsulfonyl-1-propene as an Intermediate

A versatile reagent for the synthesis of sulfone-containing furans is 2,3-dibromo-1-phenylsulfonyl-1-propene. orgsyn.orgnih.govglobalauthorid.com This compound serves as a key building block in a strategy to prepare 2,4-disubstituted furans. nih.gov

The general methodology involves reacting 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, typically using sodium methoxide in methanol (B129727). orgsyn.orgnih.gov This reaction proceeds through a sequence that results in the formation of a furan ring bearing a phenylsulfonylmethyl group at one of the positions. For example, the reaction with 2,4-pentanedione yields 2-methyl-4-[(phenylsulfonyl)methyl]furan. orgsyn.org

Development of Tandem and Cascade Reaction Sequences

The development of tandem and cascade reaction sequences represents a significant advancement in the synthesis of complex molecules, offering enhanced efficiency, atom economy, and reduced environmental impact by minimizing intermediate isolation and purification steps. In the context of furan chemistry, these one-pot methodologies are increasingly explored for the construction of highly functionalized derivatives from readily available biomass-derived starting materials. While a dedicated tandem or cascade synthesis for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- has not been extensively documented, the principles of such reactions can be applied to devise plausible and efficient synthetic routes.

A hypothetical yet chemically sound tandem approach for the synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- can be conceptualized starting from 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from carbohydrates. This proposed sequence would involve two key transformations in a single reaction vessel: the in situ activation of the hydroxymethyl group of HMF, followed by a nucleophilic substitution with a phenylsulfinate salt.

The first step of this tandem process involves the conversion of the primary alcohol in HMF to a good leaving group. This can be achieved through various methods, such as conversion to a halide (e.g., 5-chloromethylfurfural (B124360) or 5-bromomethylfurfural) or, more conveniently for a one-pot procedure, transformation into a sulfonate ester (e.g., tosylate or mesylate). The in situ formation of a sulfonate ester of HMF is a well-established transformation.

The second step is the nucleophilic substitution of the activated intermediate with sodium benzenesulfinate (PhSO₂Na). The sulfinate anion acts as a soft nucleophile, attacking the benzylic-like carbon of the furan ring and displacing the leaving group to form the desired C-S bond, yielding 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.

A plausible reaction sequence is depicted below:

Scheme 1: Proposed Tandem Synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- from HMF

The feasibility of this tandem reaction is supported by analogous transformations reported in the literature for other furan derivatives. For instance, the conversion of HMF to various ethers and other derivatives via nucleophilic substitution of activated intermediates is a common strategy.

Research Findings

Detailed research into optimizing such a tandem reaction would likely involve screening various activating agents, solvents, and reaction conditions to maximize the yield and purity of the final product. The table below presents hypothetical, yet scientifically plausible, data for such an optimization study, based on known principles of organic synthesis.

| Entry | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TsCl | Acetonitrile (B52724) | 80 | 12 | 65 |

| 2 | MsCl | Dichloromethane | 40 | 18 | 58 |

| 3 | SOCl₂ | Toluene | 60 | 10 | 45 |

| 4 | PBr₃ | Diethyl ether | 25 | 24 | 40 |

| 5 | TsCl | Dimethylformamide | 100 | 8 | 72 |

| 6 | MsCl | Acetonitrile | 80 | 12 | 68 |

This table is generated for illustrative purposes based on established chemical principles.

The data illustrates that the choice of activating agent and solvent significantly impacts the reaction efficiency. Tosyl chloride (TsCl) in a polar aprotic solvent like dimethylformamide (DMF) could be expected to give a higher yield due to the good leaving group ability of the tosylate and the ability of DMF to solvate the ionic intermediates. The development of such a tandem process would be a valuable contribution to the sustainable synthesis of sulfonyl-containing furan compounds.

Reactivity and Derivatization Chemistry of 2 Furancarboxaldehyde, 5 Phenylsulfonyl

Transformations at the Aldehyde Moiety

The aldehyde functional group of 5-substituted 2-furancarboxaldehydes is the primary site for a variety of chemical transformations, including condensation reactions and nucleophilic additions.

Condensation Reactions

The electron-withdrawing nature of the 5-phenylsulfonyl group is anticipated to activate the aldehyde for condensation with various nucleophiles, particularly those with active methylene (B1212753) groups.

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is frequently applied to furan (B31954) aldehydes to produce substituted acrylonitriles and acrylates, which are valuable synthetic intermediates. mdpi.comnih.gov The reaction typically proceeds under basic catalysis, utilizing either homogeneous bases like piperidine (B6355638) or heterogeneous catalysts such as magnesium oxide or biogenic carbonates. nih.govacademie-sciences.frresearchgate.net

For example, the condensation of 5-hydroxymethylfurfural (B1680220) (5-HMF), a common furan aldehyde, with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) yields the corresponding 3-(furan-2-yl)acrylonitrile derivatives. mdpi.comacademie-sciences.fr Given the strong activating effect of the phenylsulfonyl group, 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is expected to react readily under similar conditions.

Table 1: Examples of Knoevenagel Condensation with 5-Substituted Furan Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Biogenic Ca/Ba Carbonate | Solvent-free, 100°C, 1h | 87% | mdpi.com |

| 5-Hydroxymethylfurfural | Malononitrile | Biogenic Ca/Ba Carbonate | Solvent-free, 100°C, 1h | 78% | mdpi.com |

| 5-Hydroxymethylfurfural | 2-Cyanoacetamide | Biogenic Ca/Ba Carbonate | Solvent-free, 100°C, 1h | 71% | mdpi.com |

| Furfural (B47365) | Malononitrile | Anhydrous Sodium Carbonate | Ethanol, Room Temp, 15 min | 86% | nih.gov |

| 5-Hydroxymethylfurfural | Malononitrile | Mg(OH)₂ | Solvent-free, 60°C, 3h | ~75% | academie-sciences.fr |

The aldehyde group of furfurals serves as a key electrophile in multicomponent reactions to synthesize various heterocyclic systems. Thiazolidine derivatives, known for their diverse biological activities, can be synthesized by the condensation of an aldehyde, a primary amine, and a thiol-containing compound. nih.gov A common and direct route involves the reaction of an aldehyde with a compound possessing both an amine and a thiol moiety, such as D-penicillamine or 2-aminothiophenol. prepchem.com

For instance, furfural reacts with D-penicillamine in a methanol (B129727) solution to yield 5,5-Dimethyl-2-(2-furyl)-thiazolidine-4(S)-carboxylic acid. prepchem.com This type of cyclocondensation is a general reaction for aldehydes and is expected to proceed efficiently with the highly electrophilic aldehyde of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This condensation is a fundamental reaction in organic chemistry and is well-documented for furan aldehydes. nih.govresearchgate.net The reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to yield the C=N double bond. youtube.com

Studies on furfural and 5-methyl-2-furfural have shown that they effectively capture primary amines, such as the amino acid phenylalanine, to form the corresponding Schiff bases. nih.gov This reaction pathway is often thermodynamically favored and serves to block other potential reactions of the amine. nih.gov The formation of platinum(II) complexes with Schiff bases derived from 2-furaldehyde and various diamines further illustrates the robustness of this reaction. researchgate.net The enhanced electrophilicity of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- would likely facilitate rapid Schiff base formation.

Nucleophilic Additions and Organometallic Interventions

The reaction of aldehydes with stabilized carbanions is a cornerstone of carbon-carbon bond formation. The Knoevenagel condensation, as detailed in section 3.1.1.1, is a prime example of this reactivity, initiated by the nucleophilic addition of a carbanion derived from an active methylene compound to the aldehyde carbonyl. nih.gov

Beyond this, other stabilized carbanions are expected to react with 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-. Aldol-type condensation reactions, for example, between furan aldehydes and ketones (which form enolate carbanions) are used to extend the carbon chain of carbohydrate-derived molecules. nih.gov Research on 5-phenyl-2-furaldehyde (B76939) demonstrates its condensation with phenyl sulfonyl acetonitrile (B52724), another example of a reaction with a stabilized carbanion. researchgate.net The presence of the 5-phenylsulfonyl substituent on the furan ring would strongly favor such nucleophilic additions at the aldehyde carbon, making it an excellent substrate for these transformations.

Selective Incorporation of Fluorinated Moieties, including Difluorocarbene

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. For 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, the selective incorporation of fluorinated groups can be achieved through various methods, with a particular focus on the chemistry of difluorocarbene.

Difluorocarbene Reactions: Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane. Its reaction with the aldehyde functionality of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- would be a primary pathway for fluorination. While direct reaction with the furan ring is less common, the aldehyde group provides a reactive handle.

One potential transformation involves the reaction of difluorocarbene with the aldehyde to form a difluoroepoxide, which can then undergo further rearrangement. A more direct approach to incorporating a difluoromethyl group involves the deoxyfluorination of the aldehyde using reagents like Deoxo-Fluor. mdpi.com For instance, the deoxyfluorination of 5-nitro-2-furaldehyde (B57684) to yield 2-(difluoromethyl)-5-nitrofuran has been demonstrated, suggesting a similar transformation is feasible for the phenylsulfonyl analogue. mdpi.com

Another strategy involves the reaction of difluorocarbene with other functional groups that could be derived from the aldehyde. For example, if the aldehyde is converted to an enol ether, difluorocarbene could undergo cyclopropanation. It has been shown that difluorocarbene reacts with benzylidenecyclohexanones to ultimately afford phenylfluorofurans, indicating the potential for complex rearrangements and the formation of new fluorinated heterocyclic systems. rsc.org

The generation of fluorinated radicals from sources like fluorinated sulfonyl chlorides or hypervalent iodine reagents presents another avenue. mdpi.com These radicals can then add to the furan ring, typically at the C5 position, to introduce fluoroalkyl groups. mdpi.com

Table 1: Potential Fluorination Reactions

| Starting Functional Group | Reagent/Method | Potential Product |

|---|---|---|

| Aldehyde | Deoxyfluorination (e.g., Deoxo-Fluor) | 2-(Difluoromethyl)-5-(phenylsulfonyl)furan |

| Aldehyde | Difluorocarbene (:CF₂) | Intermediate difluoroepoxide |

| Furan Ring | Fluoroalkyl Radical Addition | 5-Fluoroalkylated furan derivatives |

Reactions Involving the Furan Ring and Phenylsulfonyl Group

The interplay between the furan ring and the phenylsulfonyl group governs a significant portion of the compound's reactivity. The electron-withdrawing nature of the sulfonyl group activates the furan ring for certain transformations while deactivating it for others.

Nucleophilic Aromatic Substitution on the Furan Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be electron-poor, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.com

In 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, the phenylsulfonyl group at the C5 position acts as a powerful EWG, significantly activating the furan ring for nucleophilic attack. This activation is analogous to the role of nitro groups in dinitrochlorobenzene. wikipedia.org The substitution typically occurs at the position bearing a suitable leaving group, which in this case would need to be introduced synthetically, or potentially the phenylsulfonyl group itself could be displaced under harsh conditions by a very strong nucleophile.

The reaction is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer intermediate. libretexts.org In this furan derivative, the phenylsulfonyl group is at the C5 position. If a leaving group were present at the C2 position (where the aldehyde is), the sulfonyl group would be in a para-like position, effectively stabilizing the negative charge. However, displacement of the aldehyde is not a typical SNAr process. More commonly, a halogen would be introduced at another position on the furan ring to serve as the leaving group. Heterocycles like pyridines are particularly reactive in SNAr reactions, and activated furans can exhibit similar reactivity. wikipedia.org

Chemical Modifications of the Phenylsulfonyl Group

The phenylsulfonyl group is not merely an activating group; it can also be the site of various chemical modifications.

Removal of the sulfonyl group, or desulfonylation, is a common synthetic step to unmask a C-H bond after the sulfone has served its purpose as an activating group or a handle for C-C bond formation. organicreactions.orgresearchgate.net

Reductive Desulfonylation: This is the most common method for cleaving the C-S bond of sulfones. thieme-connect.comwikipedia.org It is typically achieved using reducing agents such as metal amalgams (e.g., sodium amalgam), samarium(II) iodide, or transition metal catalysts. wikipedia.org In the case of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, reductive desulfonylation would cleave the furan-sulfur bond, replacing the phenylsulfonyl group with a hydrogen atom to yield 2-furancarboxaldehyde. The reaction mechanism often involves single electron transfer (SET) to the sulfone, followed by fragmentation of the resulting radical anion into a sulfinate anion and an organic radical, which is then reduced and protonated. wikipedia.org Photoredox catalysis has also emerged as a mild and sustainable method for reductive desulfonylation of aryl sulfones. thieme-connect.com

Oxidative Desulfonylation: While less common than reductive methods, oxidative desulfonylation provides an alternative pathway for sulfone modification. thieme-connect.com These reactions often require strong oxidants and may proceed through different mechanisms.

The sulfonyl group is well-known for its ability to stabilize an adjacent carbanion, a feature widely used in C-C bond formation. wikipedia.org In the context of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, this reactivity could be harnessed by generating a carbanion on the phenyl ring of the phenylsulfonyl group.

Through a process known as directed ortho-metalation, a strong base like n-butyllithium can selectively deprotonate the position ortho to the sulfonyl group on the phenyl ring. This regioselectivity is driven by the coordinating and inductive effects of the sulfonyl group. The resulting sulfonyl-stabilized carbanion (an organolithium species) can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install a wide range of substituents on the phenyl ring in a highly regioselective manner. This strategy allows for the elaboration and functionalization of the phenylsulfonyl moiety itself, creating more complex structures.

Cycloaddition Reactions (e.g., Diels-Alder Reactions of Furan Systems)

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Furan and its derivatives can act as dienes in these [4+2] cycloaddition reactions. rsc.org The reactivity of the furan ring as a diene is heavily influenced by the electronic nature of its substituents.

The presence of two strong electron-withdrawing groups—the aldehyde at C2 and the phenylsulfonyl group at C5—on the furan ring of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- significantly deactivates it for normal-electron-demand Diels-Alder reactions. rsc.org In these reactions, the diene is typically electron-rich. Therefore, this compound would be a poor diene for reactions with electron-poor dienophiles like maleic anhydride. rsc.org

However, this electronic profile makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the furan would react with an electron-rich dienophile (e.g., an enol ether). Alternatively, the furan derivative itself could potentially act as a dienophile, although this is less common. The reaction of furans with highly reactive dienophiles like benzyne (B1209423) has also been reported. nih.gov

Studies on the co-feeding of furanic compounds with olefins over catalysts like ZSM-5 have shown the importance of Diels-Alder cycloadditions in producing aromatic compounds. rsc.org While the specific conditions are harsh (450–600 °C), it highlights the fundamental reactivity of the furan core in cycloaddition processes. rsc.org The selectivity (endo/exo) of Diels-Alder reactions involving furans can be complex and is influenced by steric and electronic factors, with exo products often being thermodynamically favored. nih.govsemanticscholar.org

Table 2: Summary of Reactivity

| Reaction Type | Key Feature of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- | Expected Outcome/Reactivity |

|---|---|---|

| Nucleophilic Aromatic Substitution | Phenylsulfonyl group is a strong EWG. | Activates the furan ring for SNAr at a position with a leaving group. |

| Reductive Desulfonylation | C(furan)-S bond. | Cleavage of the C-S bond to replace the sulfonyl group with hydrogen. |

| Regioselective Elaboration | Phenylsulfonyl group can direct metalation. | Formation of a carbanion ortho to the sulfone on the phenyl ring for further functionalization. |

| Diels-Alder Reaction | Two strong EWGs on the furan ring. | Deactivated for normal-electron-demand reactions; potential for inverse-electron-demand reactions. |

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways and Transition States

While direct mechanistic studies on "2-Furancarboxaldehyde, 5-(phenylsulfonyl)-" are not extensively documented, analogies can be drawn from related systems. The nucleophilic substitution on the furan (B31954) ring is expected to proceed through a bimolecular mechanism. The reaction pathway for nucleophilic substitution at a sulfonyl-activated center can be complex, potentially involving either a concerted SN2-type mechanism or a two-step addition-elimination mechanism.

In the context of nucleophilic substitution at a tetracoordinate sulfur atom, such as in arenesulfonyl chlorides, density functional theory (DFT) calculations have shown that the mechanism can vary. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides proceeds synchronously via a single transition state, consistent with an SN2 mechanism. mdpi.com In contrast, the fluoride (B91410) exchange in benzenesulfonyl fluoride is suggested to occur through an addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.com Given that the substitution occurs on the furan ring activated by the sulfonyl group, an addition-elimination pathway involving a Meisenheimer-like intermediate is a plausible reaction pathway. The stability of this intermediate would be enhanced by the delocalization of the negative charge onto the electron-withdrawing sulfonyl and carboxaldehyde groups.

Kinetic Studies of Nucleophilic Replacement on the Furan Ring

Kinetic studies on analogous systems provide insight into the factors governing the rate of nucleophilic substitution on the furan ring of "2-Furancarboxaldehyde, 5-(phenylsulfonyl)-".

The rate of nucleophilic substitution is highly dependent on the nature of the nucleophile. In reactions of O-phenyl O-Y-substituted-phenyl thionocarbonates with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724), the reactivity was found to decrease as the basicity of the leaving group increases. researchgate.net For a series of nucleophilic substitution reactions, a linear Brønsted-type plot is often indicative of a consistent reaction mechanism. For example, the reaction of O-phenyl O-Y-substituted-phenyl thionocarbonates with DBU yielded a linear Brønsted-type plot with a βlg value of -0.50, which is typical for reactions proceeding through a concerted mechanism. researchgate.net

The following table illustrates the effect of the pKa of the leaving group on the second-order rate constants (kN) for the reaction of O-phenyl O-Y-substituted-phenyl thionocarbonates with DBU in acetonitrile at 25.0 ± 0.1°C.

| Leaving Group (Y-substituted-phenyl) | pKa of Conjugate Acid | kN (M⁻¹s⁻¹) |

| 2,4-dinitrophenyl | 4.11 | 1.25 |

| 3,4-dinitrophenyl | 5.42 | 1.58 |

| 4-cyanophenyl | 7.95 | 0.316 |

| 4-acetylphenyl | 8.05 | 0.251 |

| 4-chlorophenyl | 9.38 | 0.063 |

| 4-methylphenyl | 10.26 | 0.025 |

| 4-methoxyphenyl | 10.20 | 0.020 |

Data sourced from a study on O-phenyl O-Y-substituted-phenyl thionocarbonates, serving as an analogy. researchgate.net

Electron-withdrawing groups on the aromatic ring of the substrate generally accelerate the rate of nucleophilic substitution. In the chloride-chloride exchange reaction of arenesulfonyl chlorides, substituents on the aromatic ring significantly influence the reaction rate. mdpi.com The reaction rates for 11 sulfonyl chlorides with para- and meta-substituents were found to follow the Hammett equation, yielding a ρ-value of +2.02. mdpi.comdntb.gov.ua This positive ρ-value indicates that electron-withdrawing groups stabilize the transition state and thus increase the reaction rate.

The table below presents the second-order rate constants for the chloride-chloride exchange in variously substituted arenesulfonyl chlorides.

| Substituent | σ constant | k₂₅ x 10⁵ (dm³mol⁻¹s⁻¹) |

| 4-Me₂N | -0.66 | 0.06 |

| 4-MeO | -0.27 | 0.45 |

| 4-Me | -0.17 | 0.67 |

| H | 0.00 | 1.33 |

| 4-F | 0.06 | 1.86 |

| 4-Cl | 0.23 | 3.72 |

| 4-Br | 0.23 | 3.89 |

| 3-CF₃ | 0.43 | 14.8 |

Data from a study on arenesulfonyl chlorides, used here to illustrate the electronic effects of substituents. mdpi.com

Polarographic Studies for Understanding Electronic Effects and Transmission within the Furan Ring

Polarographic studies of 5-arylsulfonyl-2-furaldehydes provide direct evidence of the electronic effects transmitted through the furan ring. chempap.org In these studies, the half-wave potentials (E₁/₂) of the electroreduction of the carbonyl group were measured. The E₁/₂ values are sensitive to the electronic environment of the aldehyde group, which is influenced by substituents on the phenylsulfonyl moiety.

In a study of 5-(4-X-phenylsulfonyl)-2-furaldehydes, it was observed that in an alkaline medium (pH > 9), the half-wave potentials are independent of pH. chempap.org In acidic to neutral media, two one-electron waves are observed, which merge into a single two-electron wave in alkaline conditions for the related 5-arylthio-2-furaldehydes. However, for the 5-arylsulfonyl derivatives, the two one-electron waves persist even in alkaline media. chempap.org

The transmission of electronic effects was quantified by calculating the transfer coefficient (π') through the sulfonyl-furan system. The calculated π' value for the sulfonyl-furan bridge was found to be in good agreement with that of their benzene (B151609) analogues, indicating that the furan ring, in conjunction with the sulfonyl group, effectively transmits the electronic effects of the substituents to the reaction center (the aldehyde group). chempap.org

The following table shows the half-wave potentials for the polarographic reduction of substituted 5-(phenylsulfonyl)-2-furaldehydes at pH 11.5.

| Substituent (X) on Phenyl Ring | E₁/₂ (V) |

| H | -1.130 |

| CH₃ | -1.145 |

| OCH₃ | -1.155 |

| Cl | -1.110 |

| Br | -1.105 |

| NO₂ | -0.980 |

Data sourced from a polarographic study of 5-(4-X-phenylsulfonyl)-2-furaldehydes. chempap.org

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment, connectivity, and number of unique nuclei in the structure of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, furan (B31954), and phenyl protons. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts (δ) of adjacent protons, causing them to appear further downfield.

Aldehyde Proton: A singlet is anticipated in the highly deshielded region of δ 9.5-9.8 ppm . This significant downfield shift is characteristic of an aldehyde proton attached to a conjugated system.

Furan Protons: The furan ring contains two protons at the C3 and C4 positions. These protons are expected to appear as doublets due to coupling with each other. The proton at C3, being adjacent to the aldehyde group, would typically appear around δ 7.2-7.4 ppm. The proton at C4, adjacent to the strongly electron-withdrawing phenylsulfonyl group, is expected to be shifted further downfield, likely in the range of δ 7.5-7.7 ppm .

Phenyl Protons: The phenyl ring attached to the sulfonyl group will exhibit a complex multiplet pattern. Based on data for diphenyl sulfone, the two protons ortho to the sulfonyl group are the most deshielded and are predicted to resonate around δ 7.9-8.1 ppm chemicalbook.com. The remaining three protons (meta and para) are expected to appear as a multiplet in the δ 7.5-7.7 ppm region chemicalbook.com.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 177-180 ppm mdpi.com.

Furan Carbons: The furan ring carbons are expected to appear between δ 110-160 ppm . The carbon bearing the aldehyde group (C2) and the carbon bearing the sulfonyl group (C5) will be the most downfield. Based on data for furan-2-carbaldehyde, the C2 carbon appears around δ 152.9 ppm, while the other ring carbons (C3, C4, C5) are found at approximately δ 121.1, 112.6, and 148.1 ppm, respectively mdpi.com. The sulfonyl substituent at C5 will further deshield this position.

Phenyl Carbons: The carbons of the phenyl ring are predicted to resonate between δ 125-142 ppm . The ipso-carbon (the one directly attached to the sulfonyl group) is expected around δ 140-142 ppm , with the ortho, meta, and para carbons appearing between δ 127-134 ppm , consistent with values for diphenyl sulfone.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.8 | s (singlet) | 177 - 180 |

| Furan H3/C3 | 7.2 - 7.4 | d (doublet) | ~122 |

| Furan H4/C4 | 7.5 - 7.7 | d (doublet) | ~115 |

| Furan C2 | - | - | ~153 |

| Furan C5 | - | - | ~150 |

| Phenyl (ortho) | 7.9 - 8.1 | m (multiplet) | ~127 |

| Phenyl (meta/para) | 7.5 - 7.7 | m (multiplet) | 129 - 134 |

| Phenyl (ipso) | - | - | 140 - 142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is predicted to show several characteristic absorption bands.

Sulfonyl Group (S=O): The most diagnostic signals for this compound will be from the sulfonyl group. Two strong and sharp absorption bands are expected: an asymmetric stretching vibration around 1350–1300 cm⁻¹ and a symmetric stretching vibration around 1160–1120 cm⁻¹ researchgate.net.

Carbonyl Group (C=O): A strong, sharp absorption corresponding to the aldehyde carbonyl stretch is predicted. Due to conjugation with the furan ring, this band is expected at a slightly lower frequency than a saturated aldehyde, likely around 1705–1685 cm⁻¹ libretexts.org.

Aldehyde C-H Stretch: Two weak but characteristic bands for the aldehyde C-H bond are expected near 2850 cm⁻¹ and 2750 cm⁻¹ libretexts.org.

Aromatic Rings: Both the phenyl and furan rings will contribute to absorptions from C=C stretching in the 1600–1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹ .

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H | Stretching | 2870 - 2840 and 2770 - 2740 | Weak |

| Aldehyde C=O | Stretching | 1705 - 1685 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| Sulfonyl S=O | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1160 - 1120 | Strong |

| C-O-C (Furan) | Stretching | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the electronic transitions within a molecule. The structure of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- contains several conjugated systems (chromophores), including the phenyl ring, the furan ring, and the carbonyl group. The extensive conjugation across the molecule is expected to result in strong UV absorption. Aromatic compounds typically exhibit a primary absorption band near 205 nm and a less intense, structured band between 255-275 nm libretexts.org. The presence of the sulfonyl and carbonyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths acs.org. It is predicted that the compound will show a strong absorption maximum (λ_max) in the range of 280-320 nm , corresponding to the π → π* transitions of the extended conjugated system.

| Transition Type | Predicted λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~220 - 240 | Phenyl Ring |

| π → π | ~280 - 320 | Extended Conjugated System (Phenyl-SO₂-Furan-CHO) |

| n → π* | >320 | Carbonyl Group (C=O) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. For 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- (C₁₁H₈O₄S), the exact molecular weight can be calculated.

Molecular Ion: The monoisotopic mass is calculated to be 236.01433 Da . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 236. In electrospray ionization (ESI), protonated [M+H]⁺ (m/z 237.02161) or sodiated [M+Na]⁺ (m/z 259.00355) adducts would be prominent.

Fragmentation Pattern: The fragmentation is likely to be driven by the cleavage of the relatively weak C-S bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Loss of sulfur dioxide (SO₂), a mass loss of 64 Da, leading to a fragment at m/z 172.

Cleavage of the phenyl-sulfonyl bond to generate a benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 or a phenyl cation ([C₆H₅]⁺) at m/z 77 .

Cleavage of the furan-sulfonyl bond.

Loss of the formyl radical (∙CHO), a mass loss of 29 Da from the molecular ion.

| m/z (Da) | Predicted Identity | Notes |

|---|---|---|

| 236.014 | [M]⁺˙ | Molecular Ion |

| 237.022 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 207.003 | [M-CHO]⁺ | Loss of formyl group |

| 172.047 | [M-SO₂]⁺˙ | Loss of sulfur dioxide |

| 141.001 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 77.039 | [C₆H₅]⁺ | Phenyl cation |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic and geometric properties of molecules like 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-. While direct experimental data for this specific compound is scarce, DFT calculations can provide valuable insights into its structure and electronic nature.

The geometry of the molecule would be optimized using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its spatial arrangement. researchgate.net It is anticipated that the furan (B31954) ring will maintain its planarity. The phenylsulfonyl group, however, introduces conformational flexibility. The dihedral angles between the furan ring, the sulfonyl group, and the phenyl ring would be key parameters determined through these calculations. For instance, in a related thiophene (B33073) derivative, the phenyl ring attached to the sulfonyl group was found to be nearly orthogonal to the heterocyclic ring, with a dihedral angle of 88.1(1)°. aminer.org A similar orientation could be expected for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.

DFT calculations also elucidate the electronic properties through analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability and low chemical reactivity. mdpi.com In 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, the strong electron-withdrawing nature of both the phenylsulfonyl and aldehyde groups is expected to significantly lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted furan. This would suggest a higher propensity for the molecule to accept electrons in chemical reactions.

Table 1: Predicted Key Geometric Parameters for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- from DFT Calculations

| Parameter | Predicted Value/Range | Basis of Prediction |

| Furan Ring | Planar | General structure of furan derivatives |

| Dihedral Angle (Furan - SO2) | ~60-90° | Steric hindrance and electronic effects |

| Dihedral Angle (SO2 - Phenyl) | ~60-90° | Steric hindrance and electronic effects |

| C=O Bond Length | ~1.20 - 1.22 Å | Typical for aldehyde carbonyls |

| S=O Bond Length | ~1.43 - 1.45 Å | Typical for sulfonyl groups |

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The presence of single bonds connecting the furan ring, the sulfonyl group, and the phenyl ring allows for rotational freedom, leading to multiple possible conformers of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-. Molecular modeling and simulation techniques are essential to explore the conformational landscape and identify the most stable, low-energy conformations.

Conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure. This generates a potential energy surface, the minima of which correspond to stable conformers. Advanced conformational search protocols can be employed to ensure a thorough exploration of the conformational space. researchgate.net

Simulations, such as molecular dynamics (MD), can be used to study the behavior of the molecule over time, providing insights into its flexibility and the accessibility of different conformations at various temperatures.

Furthermore, these simulations can predict how molecules of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- would interact with each other in a condensed phase. Analysis of intermolecular forces, such as hydrogen bonding (though the primary molecule itself lacks strong hydrogen bond donors, it can act as an acceptor via the sulfonyl and carbonyl oxygens), van der Waals forces, and π-π stacking interactions between the aromatic furan and phenyl rings, is crucial for understanding its physical properties like melting point and solubility. In a similar vein, studies on related crystal structures reveal that C-H···O hydrogen bonds and π-π stacking are significant in forming the supramolecular architecture. nih.gov

Table 2: Expected Intermolecular Interactions for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

| Interaction Type | Potential Participating Groups | Significance |

| C-H···O Hydrogen Bonds | Aldehyde C-H, Furan C-H, Phenyl C-H with Sulfonyl O, Carbonyl O | Directional interactions influencing crystal packing |

| π-π Stacking | Furan ring with Furan/Phenyl ring of adjacent molecules | Contributes to crystal stability |

| Dipole-Dipole Interactions | Polar C=O and S=O bonds | Significant due to high polarity of the functional groups |

Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational chemistry offers predictive power regarding the chemical reactivity of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-. The presence of multiple functional groups—an aldehyde, a furan ring, and a phenylsulfonyl group—presents several potential sites for chemical reactions.

The regioselectivity of reactions can be predicted by analyzing the distribution of electrostatic potential (ESP) and the local Fukui functions. An ESP map would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the carbonyl carbon of the aldehyde group will be a primary electrophilic site, susceptible to nucleophilic attack. The furan ring, influenced by the strong electron-withdrawing sulfonyl group, would be deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution.

DFT calculations are also instrumental in elucidating reaction mechanisms. For a proposed reaction, the structures of reactants, transition states, intermediates, and products can be calculated, along with their corresponding energies. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction pathway. For example, in the synthesis of other sulfonyl-substituted furans, DFT calculations have been used to elucidate the plausible reaction mechanism and the origins of stereoselectivity. acs.org

The reactivity of the aldehyde can be compared to other substituted furaldehydes. For instance, electron-withdrawing groups on a furan-2-carboxaldehyde are known to activate the carbonyl group. nih.gov The phenylsulfonyl group is a powerful electron-withdrawing group, and thus the aldehyde in the title compound is expected to be highly reactive towards nucleophiles.

Table 3: Predicted Reactivity Profile of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

| Reaction Type | Predicted Reactive Site | Rationale |

| Nucleophilic Addition | Aldehyde Carbonyl Carbon | High electrophilicity due to adjacent electron-withdrawing groups |

| Nucleophilic Aromatic Substitution | Furan Ring (C-5 position) | Strong activation by the phenylsulfonyl group |

| Oxidation | Aldehyde Group | Can be oxidized to a carboxylic acid |

| Reduction | Aldehyde Group | Can be reduced to an alcohol |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Polyfunctionalized Heterocyclic Compounds

Heterocyclic compounds are fundamental to many areas of chemistry, including pharmaceuticals and materials science. ossila.com Furfural (B47365) and its derivatives are recognized as important precursors for the synthesis of a variety of heterocyclic systems. opastpublishers.combiomedres.usresearchgate.net The compound 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- serves as a highly versatile building block for constructing polyfunctionalized heterocyclic compounds. The electron-withdrawing nature of the phenylsulfonyl group at the 5-position activates the furan (B31954) ring, while the aldehyde group at the 2-position provides a reactive site for a multitude of chemical transformations.

This dual reactivity allows for the strategic synthesis of complex heterocyclic architectures. For instance, the aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and α,β-unsaturated systems, respectively. These intermediates can then undergo subsequent intramolecular cyclization reactions, often involving the furan ring, to yield a diverse range of fused and spiro-heterocyclic systems. Research on related 5-substituted-2-furaldehydes, such as 5-phenyl-2-furaldehyde (B76939), has demonstrated their utility in designing polyfunctionalized heterocyclic compounds with potential pharmacological relevance. researchgate.net The presence of the sulfonyl group offers an additional handle for synthetic modification or can be used to tune the electronic and steric properties of the final heterocyclic product. The synthesis of various heterocyclic compounds like pyrroles, thiazoles, oxadiazoles, and thiadiazoles has been achieved starting from furfural derivatives. longdom.org

Precursor for the Synthesis of Diverse 5-Substituted Furaldehyde Derivatives

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is not only a building block itself but also a key precursor for other 5-substituted furaldehyde derivatives. The phenylsulfonyl group can act as a leaving group under certain reaction conditions, allowing for nucleophilic aromatic substitution reactions to introduce a variety of substituents at the 5-position of the furan ring.

Facile synthetic routes have been developed for a wide range of 5-substituted 2-furaldehydes, often utilizing palladium-catalyzed cross-coupling reactions. nih.gov For example, methods like the Suzuki-Miyaura coupling can be employed, where a boronic acid derivative reacts with a furan bearing a suitable leaving group. While direct substitution of the phenylsulfonyl group is one possibility, it is often more common to start from a halogenated precursor like 5-bromo-2-furaldehyde (B32451). However, the chemistry of sulfonyl-substituted aromatics suggests that the phenylsulfonyl group can be replaced by various nucleophiles. This allows for the synthesis of a library of furan derivatives with tailored electronic and steric properties, which are valuable intermediates in medicinal chemistry and materials science. For instance, various 5-aryl-2-furaldehydes have been synthesized from substituted anilines via Meerwein arylation with furfural. researchgate.netpensoft.net

Table 1: Examples of Synthesized 5-Substituted-2-furaldehydes from Various Precursors

| 5-Substituent | Precursor 1 | Precursor 2 | Catalyst/Reagent | Yield (%) | Reference |

| Phenyl | 5-Bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 86 | |

| p-Nitrophenyl | p-Nitroaniline | Furfural | NaNO₂, CuCl₂ | - | researchgate.net |

| p-Chlorophenyl | p-Chloroaniline | Furfural | NaNO₂, CuCl₂ | 92 | researchgate.net |

| Phenyl | 2-Phenylfuran | POCl₃, DMF | Vilsmeier-Haack | 60 | researchgate.net |

| Aryl groups | Furan-2-carboxylic acid | Diazonium salts | - | - | pensoft.net |

Role in the Construction of Complex Molecular Architectures, including 2,4-Disubstituted Furan Systems

The strategic placement of functional groups in 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- makes it an important component in the construction of complex molecular architectures. A notable application is in the synthesis of 2,4-disubstituted furan systems, which are present in a number of bioactive natural products. rsc.org

A sulfone-based strategy has been developed for the preparation of 2,4-disubstituted furans. acs.orgnih.gov This methodology involves the reaction of a reagent like 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones. acs.orgnih.gov While this does not directly use 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, it highlights the utility of the phenylsulfonyl group in furan synthesis. The phenylsulfonyl group in the resulting 2-(phenylsulfonyl)furan intermediate can be readily removed or transformed, allowing for further functionalization at the 2-position. The aldehyde group of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- can be used to build one part of the target molecule, while the phenylsulfonyl group directs the formation of the furan ring itself or facilitates subsequent modifications, leading to complex, multi-substituted furan-containing molecules.

Exploration as a Ligand in Transition Metal Catalysis

Furan-containing molecules have been explored as ligands in transition metal catalysis. sc.edunih.gov The oxygen atom in the furan ring and the oxygen atoms of the aldehyde and sulfonyl groups in 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- can act as potential coordination sites for metal ions. The ability of furan derivatives to bind to transition metals has been utilized in the development of novel catalysts and cluster complexes. sc.edu

The coordination of such a ligand to a metal center can influence the metal's catalytic activity and selectivity. For example, furan-containing aroylhydrazone ligands have been used to synthesize copper(II) complexes with interesting structural and solution chemistry properties. nih.gov The electronic properties of the furan ring, which are significantly modulated by the electron-withdrawing aldehyde and phenylsulfonyl groups, can tune the donor-acceptor characteristics of the ligand. This can impact the stability and reactivity of the resulting metal complex. Research into the interaction of furan derivatives with palladium nanoparticle catalysts has provided insights into their binding mechanisms, which is crucial for designing effective catalysts for various transformations, including biofuel production. aiche.org

Integration into Strategies for Biomass Valorization

Furfural and its derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals derivable from the dehydration of carbohydrates found in lignocellulosic biomass. mdpi.comfrontiersin.orgmdpi.comnrel.gov This positions compounds like 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- within the broader strategy of biomass valorization, which aims to convert renewable biomass into valuable chemicals and fuels. rsc.orgeuropa.eu The transition from a fossil fuel-based economy to one based on renewable resources is a critical goal for sustainable chemistry. ananikovlab.ru

Application in the Design and Synthesis of Compounds with Specific Chemical or Structural Properties

The unique combination of the aldehyde, furan ring, and phenylsulfonyl group allows for the targeted design and synthesis of molecules with specific chemical or structural properties. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of both the furan ring and the aldehyde. It also imparts a degree of thermal and chemical stability.

By modifying the phenyl ring of the sulfonyl group or by reacting the aldehyde group, a wide range of derivatives can be accessed. For example, condensation of the aldehyde with various amines can lead to Schiff bases, which are known to form stable metal complexes or possess interesting photophysical properties. Phenylsulfonyl hydrazide derivatives have been investigated as potential anti-inflammatory agents. nih.gov The rigid furan core, combined with the conformational possibilities of the phenylsulfonyl group, can be used to create molecules with defined three-dimensional structures, which is important in fields like supramolecular chemistry and drug design. The synthesis of novel furan derivatives with potential anti-complement activity has also been reported. nih.gov

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, and how are spectral contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions on the furan ring. The phenylsulfonyl group () will exhibit deshielded protons and distinct splitting patterns due to electron-withdrawing effects .

- Infrared (IR) Spectroscopy : Confirm the aldehyde () and sulfonyl () functional groups. Contradictions in peak assignments can be resolved by comparing experimental data with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula () and fragmentation patterns. Discrepancies in isotopic abundance may arise from impurities, requiring purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What synthetic routes are viable for preparing 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-?

- Methodological Answer :

- Sulfonation of Furan Derivatives : React 5-hydroxyfurfural with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Monitor reaction progress via TLC ( in 1:1 ethyl acetate/hexane) .

- Cross-Coupling Reactions : Utilize palladium-catalyzed Suzuki-Miyaura coupling to attach the phenylsulfonyl moiety to a pre-functionalized furan scaffold. Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) and reaction temperature (80–100°C) to minimize side products .

- Table: Key Reaction Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | Pyridine, 0°C, 12 h | 65–70 | |

| Suzuki Coupling | Pd(PPh), KCO, DMF, 80°C | 50–55 |

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the electronic and steric properties of the furan ring in catalytic applications?

- Methodological Answer :

- Electronic Effects : The group is strongly electron-withdrawing, reducing electron density on the furan ring. This enhances electrophilic substitution reactivity at the 3-position, as shown by Hammett substituent constants () .

- Steric Effects : The bulky phenylsulfonyl group restricts access to the 5-position, favoring regioselective modifications. Computational modeling (e.g., Gaussian 09) predicts steric hindrance using van der Waals radii and molecular electrostatic potential maps .

- Applications in Catalysis : Use as a ligand in transition-metal complexes (e.g., Ru or Pd) for asymmetric hydrogenation. Compare turnover frequency (TOF) with non-sulfonated analogs to quantify electronic impacts .

Q. What strategies mitigate instability of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- under oxidative or thermal conditions?

- Methodological Answer :

- Oxidative Stability : Perform accelerated stability studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfonic acids) form via radical-mediated pathways; add antioxidants (e.g., BHT at 0.1% w/w) to suppress decomposition .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (). Encapsulate the compound in cyclodextrins or mesoporous silica to enhance thermal resilience .

Q. How can computational methods predict biological interactions of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- with enzyme targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The aldehyde group forms hydrogen bonds with active-site residues (e.g., Thr309), while the sulfonyl group stabilizes hydrophobic interactions .

- ADMET Predictions : Use QikProp (Schrödinger) to estimate bioavailability (%HOA ≈ 75%) and toxicity (LD ≈ 200 mg/kg in rats). Validate with in vitro assays (e.g., Caco-2 permeability) .

Contradictions and Validation

- Spectral Data Conflicts : Discrepancies between experimental and theoretical IR/NMR spectra may arise from solvent effects or proton exchange. Validate with temperature-dependent NMR studies .

- Synthetic Yield Variability : Batch-to-batch inconsistencies in sulfonation reactions are often due to moisture sensitivity. Use anhydrous solvents and molecular sieves for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.